2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol
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Overview
Description
2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol is a complex organic compound that features a cyclopentane ring substituted with a hydroxyl group and a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-oxadiazole ring, followed by the introduction of the cyclopentane ring and hydroxyl group through subsequent reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the cyclopentane ring or the oxadiazole moiety.
Scientific Research Applications
2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isobutanol (2-Methylpropan-1-ol): A structurally similar compound with a hydroxyl group and a branched alkyl chain.
1-Propanol, 2-methyl-: Another similar compound with a hydroxyl group and a methyl-substituted propyl chain.
Uniqueness
2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol is unique due to the presence of the 1,2,4-oxadiazole ring and the cyclopentane ring, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H20N2O2 |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)11-13-10(16-14-11)7-12(15)6-4-5-9(12)3/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
ZYPJGMMJKRALOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CC2=NC(=NO2)C(C)C)O |
Origin of Product |
United States |
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